molecular formula C14H12BrN5O2 B2603041 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034633-43-5

5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2603041
CAS No.: 2034633-43-5
M. Wt: 362.187
InChI Key: AZPXANXTIHILRX-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure incorporating a furan ring, a pyrazine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the imidazole intermediate.

    Formation of the Furan Ring: The furan ring is synthesized separately, often through the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the furan ring with the imidazole-pyrazine intermediate. This is typically achieved through an amide bond formation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups on the pyrazine ring, converting them to amines.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyrazine ring.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and imidazole rings are known to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target proteins. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPXANXTIHILRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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